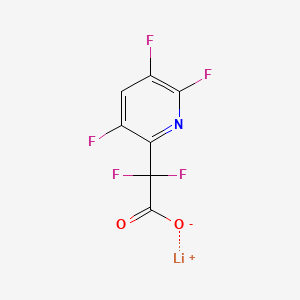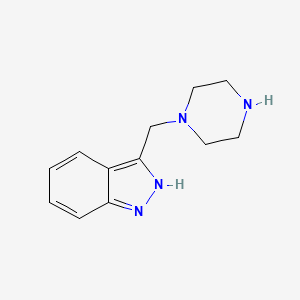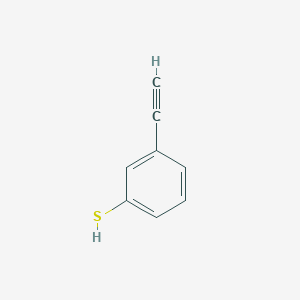
4-Aminonaphthalene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of an amino group attached to the naphthalene ring and a sulfonyl fluoride group, making it a versatile molecule in synthetic chemistry and biological studies.
准备方法
The synthesis of 4-aminonaphthalene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using thionyl fluoride, yielding high efficiency and purity . Another method includes the use of fluorosulfonyl radicals, which provides a concise and efficient route for producing sulfonyl fluorides . These methods are favored for their mild reaction conditions and the use of readily available reagents.
化学反应分析
4-Aminonaphthalene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly documented.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
科学研究应用
4-Aminonaphthalene-1-sulfonyl fluoride has found widespread applications in various scientific fields:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Chemical Biology: The compound is used as a covalent probe for targeting specific amino acids in proteins, enabling the study of enzyme mechanisms and protein interactions.
Drug Discovery: Its unique reactivity makes it a potential candidate for developing new pharmaceuticals and protease inhibitors.
Materials Science: The compound is utilized in the development of functional materials, including polymers and surface modifications.
作用机制
The mechanism of action of 4-aminonaphthalene-1-sulfonyl fluoride involves its interaction with specific molecular targets, primarily through covalent bonding with active-site amino acid residues in proteins. This interaction can lead to the inactivation of enzymes or the modulation of protein function, making it a powerful tool in biochemical research .
相似化合物的比较
4-Aminonaphthalene-1-sulfonyl fluoride can be compared with other aminonaphthalenesulfonic acids, such as:
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-5-sulfonic acid
- 1-Aminonaphthalene-6-sulfonic acid
- 1-Aminonaphthalene-7-sulfonic acid
- 1-Aminonaphthalene-8-sulfonic acid
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the sulfonyl fluoride group in this compound imparts unique reactivity, making it distinct from its analogs.
属性
分子式 |
C10H8FNO2S |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
4-aminonaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H,12H2 |
InChI 键 |
BOESTXFZZXYYGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















